

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride caspase activity assay

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Compound of Interest

Compound Name: 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride

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Application Note & Protocol

Evaluating the Pro-Apoptotic Efficacy of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride via Caspase Activity Profiling

Abstract

This document provides a comprehensive guide for assessing the apoptotic potential of the compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride by measuring its effect on caspase activity in cultured cells. Research has indicated that this compound may induce apoptosis in cancer cell lines, a process centrally mediated by the caspase family of proteases^[1]. This application note details the underlying principles of caspase activation in apoptosis, followed by a detailed, step-by-step protocol for a fluorometric caspase-3/7 activity assay, a key indicator of the execution phase of apoptosis. The provided methodologies are designed to be robust and self-validating, enabling researchers to reliably quantify the dose-dependent effects of the target compound on this critical cell death pathway.

Introduction: The Compound and the Target

1.1. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2) is a molecule of interest in medicinal chemistry and oncology[1][2]. The 1,3-benzodioxole moiety is a structural feature found in numerous biologically active compounds. Preliminary studies have suggested that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride possesses anticancer properties, with evidence pointing towards its ability to induce apoptosis (programmed cell death) in various cancer cell lines. It has been observed to cause cell cycle arrest and exhibits growth-inhibitory effects, making the elucidation of its mechanism of action a critical research objective[1].

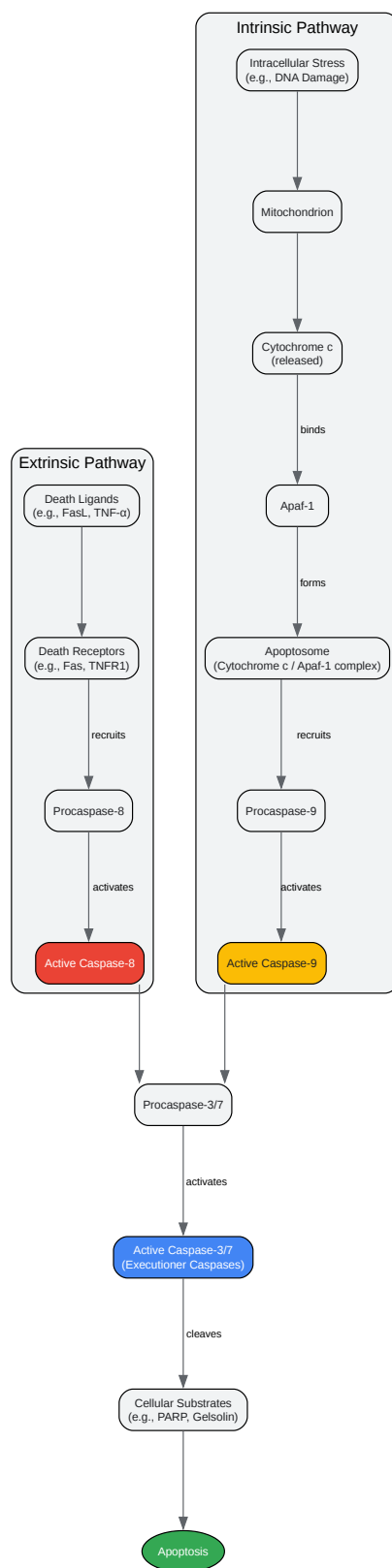
1.2. Caspases: The Executioners of Apoptosis

Apoptosis is an evolutionarily conserved and highly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases[3][4]. Caspases exist as inactive zymogens (procaspases) in healthy cells and are activated in response to apoptotic stimuli through a proteolytic cascade[5][6][7].

This cascade is generally divided into two main pathways[4][5]:

- The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.
- The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which facilitates the activation of initiator caspase-9 within a complex known as the apoptosome[5].

Both pathways converge on the activation of effector (or executioner) caspases, primarily caspase-3 and caspase-7. Once activated, these caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and cell shrinkage[7]. Therefore, measuring the activity of caspase-3 and -7 serves as a reliable and quantifiable indicator of apoptosis induction.



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Caption: The convergence of extrinsic and intrinsic apoptotic signaling pathways on executioner caspases.

Assay Principle: Fluorometric Detection of Caspase-3/7 Activity

This protocol employs a fluorometric method for detecting caspase-3/7 activity. The assay utilizes a synthetic peptide substrate, Ac-DEVD-AFC, which consists of the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

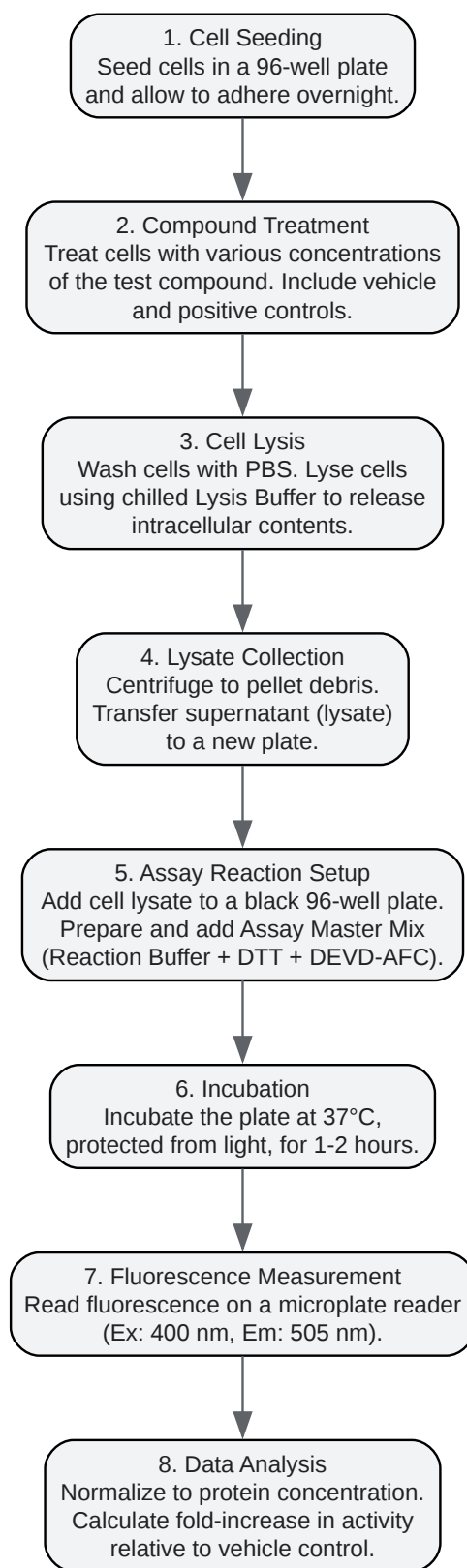
In its intact form, the substrate is non-fluorescent. However, in the presence of active caspase-3 or -7, the enzyme cleaves the peptide at the aspartate residue, releasing the AFC fluorophore. The liberated AFC emits a yellow-green fluorescence when excited by light at ~400 nm, with a corresponding emission peak at ~505 nm. The intensity of the fluorescent signal is directly proportional to the amount of caspase-3/7 activity in the sample. This allows for a quantitative determination of apoptosis induction by the test compound.

Materials and Reagents

Reagent	Supplier Example	Purpose
Cell Culture Medium (e.g., DMEM, RPMI-1640)	Thermo Fisher	Growth and maintenance of cell lines.
Fetal Bovine Serum (FBS)	Sigma-Aldrich	Supplement for cell culture medium.
Penicillin-Streptomycin Solution	Corning	Antibiotic to prevent bacterial contamination.
Trypsin-EDTA	Gibco	Detachment of adherent cells.
Phosphate-Buffered Saline (PBS), pH 7.4	Lonza	Washing cells.
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl	BenchChem[1]	The test compound to be evaluated.
Dimethyl Sulfoxide (DMSO), Cell Culture Grade	ATCC	Solvent for the test compound.
Apoptosis Inducer (e.g., Staurosporine)	Cayman Chemical	Positive control for inducing apoptosis.
Caspase-3/7 Assay Kit (Fluorometric)	R&D Systems	Contains Lysis Buffer, Reaction Buffer, DTT, and DEVD-AFC substrate.
96-well, flat-bottom, black microplate	Greiner Bio-One	For fluorescence measurements to minimize background.
Protein Assay Kit (e.g., BCA)	Pierce	To normalize caspase activity to total protein concentration.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for testing multiple concentrations of the compound.



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Caption: Step-by-step workflow for the caspase-3/7 activity assay.

4.1. Reagent Preparation

- **Test Compound Stock Solution:** Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in sterile DMSO. Store in aliquots at -20°C.
- **Lysis Buffer:** Prepare the cell lysis buffer according to the manufacturer's instructions, typically by adding DTT and protease inhibitors (optional, but recommended to prevent non-specific degradation) immediately before use. Keep on ice[8].
- **Assay Reaction Buffer:** Prepare the 2X Reaction Buffer by adding DTT to the final recommended concentration (e.g., 10 mM) just prior to the assay.
- **Assay Master Mix:** For the number of reactions, prepare a master mix containing the appropriate volumes of Assay Reaction Buffer, DTT, and the DEVD-AFC substrate. This ensures uniformity across all wells.

4.2. Cell Culture and Treatment

- **Cell Seeding:** Seed your chosen cell line (e.g., HeLa, Jurkat, A549) into a 96-well clear-bottom tissue culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., $1-2 \times 10^4$ cells/well). Incubate overnight at 37°C, 5% CO₂.
- **Compound Dilution:** On the day of the experiment, perform serial dilutions of the 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride stock solution in fresh, serum-containing medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- **Treatment:** Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Set up the following controls:
 - **Vehicle Control:** Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
 - **Positive Control:** Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine) to confirm assay performance.

- Untreated Control: Cells in fresh medium only.
- Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C, 5% CO₂. The optimal incubation time will depend on the cell line and compound and may require optimization.

4.3. Cell Lysate Preparation

- Cell Collection:
 - Adherent Cells: Carefully aspirate the medium. Wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS.
 - Suspension Cells: Centrifuge the plate at 250 x g for 5 minutes. Aspirate the supernatant and wash once with ice-cold PBS.
- Lysis: Add 25-50 µL of chilled Lysis Buffer to each well. The volume depends on the cell number, aiming for a protein concentration of 1-4 mg/mL[8].
- Incubation: Incubate the plate on ice for 10-20 minutes to ensure complete lysis[9].
- Clarification: Centrifuge the plate at 10,000 x g for 1-2 minutes at 4°C to pellet cell debris.
- Lysate Transfer: Carefully transfer the supernatant (cell lysate) to a new, chilled 96-well plate or hold on ice for immediate use. A portion of the lysate should be reserved for protein quantification.

4.4. Caspase-3/7 Assay Procedure

- Plate Setup: Add 50 µL of each cell lysate to a corresponding well in a 96-well black microplate.
- Reaction Initiation: Add 50 µL of the freshly prepared Assay Master Mix (containing Reaction Buffer, DTT, and DEVD-AFC substrate) to each well containing lysate.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time can be determined by taking kinetic readings.

- **Fluorescence Reading:** Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis and Interpretation

- **Protein Normalization:** Determine the protein concentration of each lysate using a BCA or similar assay.
- **Calculate Specific Activity:** Normalize the raw fluorescence units (RFU) to the protein concentration for each sample.
 - $\text{Normalized Activity} = \text{RFU} / (\text{mg of protein})$
- **Calculate Fold-Increase:** Express the caspase activity as a fold-increase over the vehicle control.
 - $\text{Fold-Increase} = (\text{Normalized Activity of Treated Sample}) / (\text{Normalized Activity of Vehicle Control})$

Example Data Table:

Treatment Group	Concentration (μM)	Avg. RFU	Protein (mg/mL)	Normalized Activity (RFU/mg)	Fold-Increase vs. Vehicle
Vehicle Control (0.1% DMSO)	0	150	2.1	71.4	1.0
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl	1	280	2.0	140.0	1.96
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl	5	850	2.2	386.4	5.41
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl	20	2100	1.9	1105.3	15.48
Positive Control (Staurosporine)	1	3500	1.8	1944.4	27.23

A dose-dependent increase in the fold-change of caspase-3/7 activity suggests that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride induces apoptosis through the activation of executioner caspases.

Conclusion

The protocol described in this application note provides a reliable and quantitative method for assessing the ability of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride to induce apoptosis.

By measuring the activity of the key executioner caspases-3 and -7, researchers can effectively screen the compound, determine its dose-response relationship, and gain critical insights into its mechanism of action. This assay serves as a foundational step in the preclinical evaluation of this and other novel anticancer agents. For a more comprehensive understanding, results from this assay can be correlated with other apoptotic markers, such as Annexin V staining or PARP cleavage analysis.

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